2-Methylpropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ISOBUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: is a synthetic organic compound belonging to the class of tetraazolopyrimidines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, and an isobutyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, isobutylamine, and appropriate precursors for the tetraazolopyrimidine core.
Formation of the Tetraazolopyrimidine Core: The core structure is often synthesized through a multi-step process involving cyclization reactions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with a nitrile or amidine derivative under acidic or basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with isobutyl alcohol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or thiourea under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Antimicrobial Activity: Studies have shown that derivatives of tetraazolopyrimidines exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Activity: The compound’s structure suggests potential interactions with DNA or enzymes involved in cell division, indicating possible anticancer properties.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The exact mechanism of action of ISOBUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. Generally, it may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades within cells, leading to desired biological effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar structure but lacks the isobutyl ester group.
7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-6-methyl ester: Similar structure but with a methyl ester instead of an isobutyl ester.
Uniqueness:
The presence of the isobutyl ester group in ISOBUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetic profile, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of ISOBUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H18ClN5O2 |
---|---|
Molecular Weight |
347.80 g/mol |
IUPAC Name |
2-methylpropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18ClN5O2/c1-9(2)8-24-15(23)13-10(3)18-16-19-20-21-22(16)14(13)11-4-6-12(17)7-5-11/h4-7,9,14H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
PVEKGAUAIRAUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C |
Origin of Product |
United States |
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